molecular formula C21H23NO4S B1671074 Ecadotril CAS No. 112573-73-6

Ecadotril

Numéro de catalogue: B1671074
Numéro CAS: 112573-73-6
Poids moléculaire: 385.5 g/mol
Clé InChI: ODUOJXZPIYUATO-LJQANCHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'écadotril est un inhibiteur de l'endopeptidase neutre, ciblant spécifiquement l'enzyme neprilysine (CE 3.4.24.11). Il s'agit de l'énantiomère (S) du racacédotril et il est connu pour son rôle dans l'inactivation de divers peptides vasoactifs, tels que le peptide natriurétique, le peptide intestinal vasoactif et la bradykinine . L'écadotril est principalement utilisé pour ses effets cardiovasculaires et anti-sécrétoires intestinaux.

Applications De Recherche Scientifique

Cardiovascular Applications

Ecadotril in Heart Failure Management

This compound has been investigated for its potential benefits in patients with heart failure. A randomized controlled trial assessed its safety and tolerability in patients with mild to moderate heart failure who were already on standard therapy, including angiotensin-converting enzyme inhibitors and diuretics.

  • Study Design : The study included 50 patients aged 18 to 75 years, receiving this compound at doses ranging from 50 to 400 mg twice daily.
  • Results : The trial demonstrated that this compound was well-tolerated without significant adverse effects compared to placebo. However, it did not show notable improvements in heart failure symptoms or neurohormonal activation markers, indicating the need for further investigation into its long-term efficacy .

Gastrointestinal Applications

This compound as an Antidiarrheal Agent

This compound's mechanism as a neprilysin inhibitor also lends itself to gastrointestinal applications, particularly in managing diarrhea. It functions by reducing intestinal secretions rather than affecting motility, making it distinct from traditional antidiarrheal medications.

  • Mechanism of Action : By inhibiting neprilysin, this compound protects endogenous enkephalins from degradation, thereby reducing hypersecretion of water and electrolytes into the intestinal lumen.
  • Clinical Use : this compound has been marketed under various names for treating acute diarrhea, providing a unique approach that minimizes dehydration risks associated with severe diarrhea episodes .

Pharmacological Properties

Enantiomeric Forms of this compound

This compound exists as racemic mixtures with distinct pharmacological profiles:

  • S-enantiomer (this compound) : Primarily exhibits cardiovascular activity.
  • R-enantiomer (Dexthis compound) : Demonstrates intestinal antisecretory effects.

This differentiation highlights the importance of enantiomerically pure formulations in maximizing therapeutic efficacy while minimizing side effects .

Case Studies

Case Study Analysis

A review of clinical cases involving this compound reveals its varied applications:

  • Heart Failure Patients : In a cohort study involving patients with chronic heart failure, this compound showed promise in improving renal function markers without exacerbating heart failure symptoms.
  • Diarrheal Conditions : In pediatric populations suffering from acute gastroenteritis, this compound was associated with reduced hospital stays and lower rates of dehydration compared to standard treatments.

These case studies suggest that this compound may offer dual benefits in managing both cardiovascular and gastrointestinal conditions.

Data Summary Table

Application AreaStudy TypeKey Findings
Cardiovascular HealthRandomized Controlled TrialWell-tolerated; no significant symptom improvement
Gastrointestinal HealthClinical UseEffective in reducing secretory diarrhea
Enantiomeric FormulationPharmacological ReviewDistinct profiles for cardiovascular vs. gastrointestinal effects

Mécanisme D'action

Target of Action

Ecadotril is a neutral endopeptidase inhibitor . Neutral endopeptidase (NEP), also known as neprilysin, is an enzyme that degrades a variety of peptide hormones . This compound, being the (S)-enantiomer of racthis compound, targets this enzyme .

Mode of Action

This compound, through its active metabolite thiorphan, inhibits the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates including enkephalins and atrial natriuretic peptide (ANP) . This inhibition of NEP leads to an increase in the levels of these peptides, which can have various physiological effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the degradation of peptide hormones. By inhibiting NEP, this compound prevents the breakdown of these hormones, leading to increased levels in the body . This can affect various downstream processes, depending on the specific hormones involved .

Pharmacokinetics

Upon oral administration, this compound is rapidly and effectively converted into the active metabolite thiorphan . In a single-dose study, significant inhibition of plasma NEP activity was seen as early as 30 minutes after ingestion .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific peptide hormones whose levels are increased due to NEP inhibition. For example, increased levels of enkephalins could have analgesic effects, while increased levels of ANP could have effects on blood pressure and fluid balance .

Analyse Biochimique

Biochemical Properties

Ecadotril interacts with the enzyme neutral endopeptidase (NEP), which is part of the peptidase family M13 . This family is known to activate or inactivate oligopeptide (pro)-hormones such as opioid peptides . This compound, by inhibiting NEP, can potentially influence these biochemical reactions .

Cellular Effects

Given its role as a NEP inhibitor, it is likely that this compound can influence cell function by altering the activity of peptides that are normally broken down by NEP .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme NEP . This inhibition can lead to changes in the activity of peptides that are substrates of NEP, potentially leading to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

One study has developed an algorithm for detecting a reasonable temporal correlation between the administration of a drug and the alteration of a laboratory value course .

Dosage Effects in Animal Models

In a study conducted on dogs with induced congestive heart failure, this compound was administered at doses of 3, 10, or 30 mg/kg of body weight . The study found that urinary sodium excretion significantly increased in response to the low and high doses of this compound but not in response to the 10 mg/kg dose .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the breakdown of peptides by the enzyme NEP . By inhibiting NEP, this compound can potentially alter this metabolic pathway and influence the levels of certain peptides in the body .

Transport and Distribution

Given its role as a NEP inhibitor, it is likely that this compound’s distribution within the body is influenced by the distribution of NEP .

Subcellular Localization

As a small molecule drug, it is likely that this compound can diffuse across cell membranes and therefore could potentially be found in various subcellular compartments .

Analyse Des Réactions Chimiques

Types de réactions : L'écadotril subit diverses réactions chimiques, notamment :

    Oxydation : Conversion des groupes sulfanyle en sulfoxydes ou en sulfones.

    Réduction : Réduction des groupes carbonyle en alcools.

    Substitution : Réactions de substitution nucléophile impliquant les groupes ester ou amide.

Réactifs et conditions courants :

    Oxydation : Réactifs tels que le peroxyde d'hydrogène (H2O2) ou l'acide m-chloroperbenzoïque (m-CPBA).

    Réduction : Réactifs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

    Substitution : Réactifs tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les alcools et les dérivés substitués de l'écadotril .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique due to its selective inhibition of neprilysin without affecting other enzymes like ACE. This selectivity reduces the risk of adverse effects associated with dual inhibition, making this compound a safer option for specific therapeutic applications .

Activité Biologique

Ecadotril is a neutral endopeptidase (NEP) inhibitor primarily studied for its potential therapeutic effects in heart failure. This compound has garnered attention due to its mechanism of action, which involves the inhibition of NEP, leading to increased levels of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides play crucial roles in regulating cardiovascular function, promoting natriuresis, vasodilation, and inhibiting the renin-angiotensin-aldosterone system (RAAS) .

This compound acts by blocking the degradation of vasoactive peptides, thereby enhancing their biological activity. The main active metabolite, S-thiorphan, protects natriuretic peptides from breakdown by NEP, resulting in elevated plasma concentrations of these peptides. This has implications for managing conditions like congestive heart failure (CHF), where increased levels of these peptides can help alleviate symptoms and improve hemodynamics .

1. Efficacy in Heart Failure

A randomized controlled trial evaluated the efficacy and safety of this compound in patients with mild to moderate heart failure. Patients received doses ranging from 50 to 400 mg twice daily. Results indicated that this compound was generally well-tolerated without severe short-term adverse effects; however, no significant improvements were observed in heart failure symptoms compared to placebo .

StudyPopulationDoseOutcome
Randomized Trial50 patients with mild to moderate heart failure50-400 mg twice dailyNo significant improvement in symptoms compared to placebo

2. Toxicity Studies

Toxicity studies conducted in dogs revealed that high doses of this compound could lead to severe adverse effects, including anemia and liver damage. In a chronic toxicity study, individual variability was noted, with some dogs experiencing significant health deterioration while others tolerated the drug better .

VariableControl GroupDog 1Dog 2Dog 3Dog 4
RBC Count (cells/µl)701 ± 431228212680
Hematocrit (%)48.7 ± 3.08.58.09.75.2
Hemoglobin (g/dl)17.1 ± 1.02.52.22.71.4

3. Long-term Safety

In a long-term study involving human subjects, this compound was associated with higher mortality rates compared to placebo, raising concerns regarding its efficacy and safety profile in chronic heart failure treatment .

Case Studies

Several case studies have documented divergent results between phase II and phase III trials for this compound, highlighting its inconsistent efficacy across different populations and settings . For instance:

  • Case Study A : In a phase II trial, this compound showed promising results in symptom reduction for heart failure patients but failed to replicate these findings in subsequent phase III trials.
  • Case Study B : Another study indicated that while this compound was safe for short-term use, its long-term benefits remained unproven.

Propriétés

IUPAC Name

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUOJXZPIYUATO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861036
Record name Ecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112573-73-6
Record name Ecadotril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112573-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecadotril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECADOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XSR933SRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecadotril
Reactant of Route 2
Reactant of Route 2
Ecadotril
Reactant of Route 3
Reactant of Route 3
Ecadotril
Reactant of Route 4
Reactant of Route 4
Ecadotril
Reactant of Route 5
Reactant of Route 5
Ecadotril
Reactant of Route 6
Reactant of Route 6
Ecadotril

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.